molecular formula C27H29N3O6S B299275 N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide

N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide

カタログ番号 B299275
分子量: 523.6 g/mol
InChIキー: IZNLXXLZTCUWMS-MTDXEUNCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide, also known as ABT-751, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. This molecule belongs to the class of drugs known as microtubule inhibitors, which target the microtubules in cells and disrupt their normal function.

作用機序

N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide targets the microtubules in cells, which are essential for cell division and proliferation. This compound binds to the beta-tubulin subunit of microtubules, preventing their normal function and causing cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In addition to its effects on microtubules and angiogenesis, this compound has also been shown to inhibit the activity of several enzymes that are involved in cancer cell survival and proliferation. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.

実験室実験の利点と制限

N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying microtubule function and cancer cell biology. This compound is also readily available and relatively inexpensive. However, there are some limitations to using this compound in lab experiments. Its potency and specificity may vary depending on the cell type and experimental conditions, and its effects may be influenced by other factors such as drug metabolism and drug-drug interactions.

将来の方向性

There are several potential future directions for research on N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as immune checkpoint inhibitors or targeted therapies. Another area of interest is the development of biomarkers that can predict response to this compound and guide patient selection for clinical trials. Finally, there is ongoing research into the development of new microtubule inhibitors that may have improved potency and specificity compared to this compound.

合成法

The synthesis of N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide involves several steps, starting with the reaction of 3-allyloxybenzaldehyde with hydrazine hydrate to form 3-(allyloxy)benzylidenehydrazine. This intermediate is then reacted with ethyl 2-oxoacetate to form N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide. Finally, the benzamide is reacted with 3,4-dimethoxyphenylmagnesium bromide and p-toluenesulfonyl chloride to form this compound.

科学的研究の応用

N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has shown activity against a wide range of cancer types, including breast, lung, colon, ovarian, and prostate cancers. This compound has also been shown to have synergistic effects when used in combination with other cancer treatments, such as paclitaxel and carboplatin.

特性

分子式

C27H29N3O6S

分子量

523.6 g/mol

IUPAC名

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H29N3O6S/c1-5-15-36-23-8-6-7-21(16-23)18-28-29-27(31)19-30(22-11-14-25(34-3)26(17-22)35-4)37(32,33)24-12-9-20(2)10-13-24/h5-14,16-18H,1,15,19H2,2-4H3,(H,29,31)/b28-18+

InChIキー

IZNLXXLZTCUWMS-MTDXEUNCSA-N

異性体SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC(=CC=C2)OCC=C)C3=CC(=C(C=C3)OC)OC

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC(=CC=C2)OCC=C)C3=CC(=C(C=C3)OC)OC

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC(=CC=C2)OCC=C)C3=CC(=C(C=C3)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。